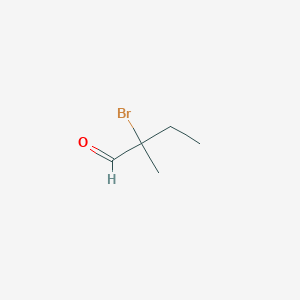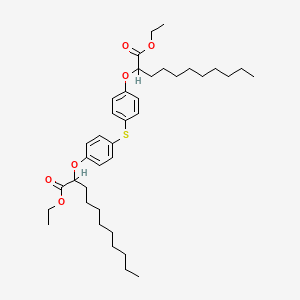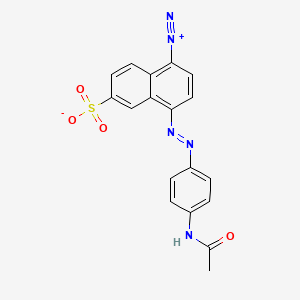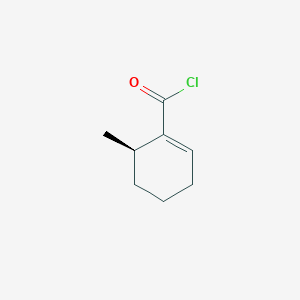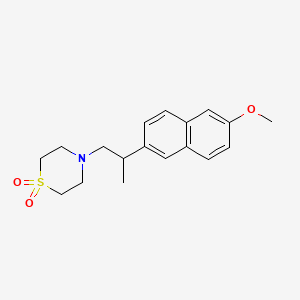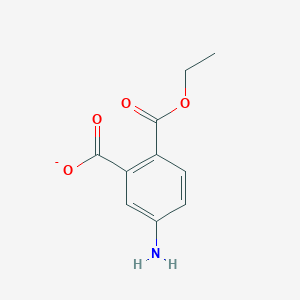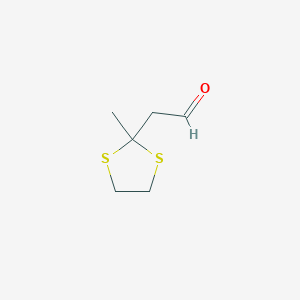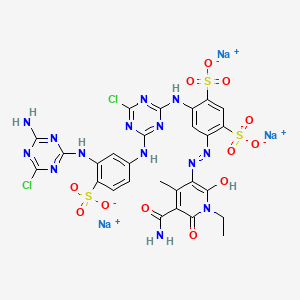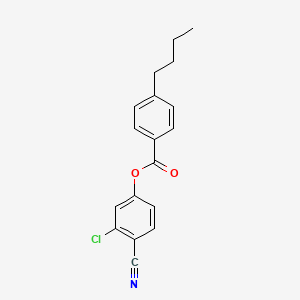
O-Butyl cyclohexylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Butyl cyclohexylphosphonodithioate is an organophosphorus compound characterized by the presence of a butyl group, a cyclohexyl group, and a phosphonodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl cyclohexylphosphonodithioate typically involves the reaction of cyclohexylphosphonodithioic acid with butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
O-Butyl cyclohexylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates or phosphonic acids.
Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonates or phosphines.
Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonates, phosphonic acids, and substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-Butyl cyclohexylphosphonodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonate metabolism.
Industry: It is used in the formulation of pesticides, flame retardants, and plasticizers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of O-Butyl cyclohexylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonodithioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- O-Butyl cyclohexylphosphonate
- O-Butyl cyclohexylphosphinate
- O-Butyl cyclohexylphosphine oxide
Uniqueness
O-Butyl cyclohexylphosphonodithioate is unique due to the presence of the phosphonodithioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
67525-49-9 |
|---|---|
Molecular Formula |
C10H20OPS2- |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
butoxy-cyclohexyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C10H21OPS2/c1-2-3-9-11-12(13,14)10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,13,14)/p-1 |
InChI Key |
JDVWGULGWXRMSD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=S)(C1CCCCC1)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
